1-methyl-1H-indol-5-amine
CAS No.: 102308-97-4
Cat. No.: VC20753717
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102308-97-4 |
---|---|
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 1-methylindol-5-amine |
Standard InChI | InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3 |
Standard InChI Key | PGTSGPCXPIFQEL-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC(=C2)N |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)N |
Structural Characteristics
Molecular Composition
Physical and Analytical Properties
Mass Spectrometry Characteristics
A significant feature of 1-methyl-1H-indol-5-amine is its predicted collision cross section (CCS) data for various adducts, which provides valuable information for mass spectrometry-based analyses. These values offer insights into the three-dimensional conformational properties of the molecule in different ionic states. The following table presents the comprehensive predicted CCS values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 147.09168 | 127.1 |
[M+Na]+ | 169.07362 | 141.0 |
[M+NH4]+ | 164.11822 | 137.0 |
[M+K]+ | 185.04756 | 135.7 |
[M-H]- | 145.07712 | 130.3 |
[M+Na-2H]- | 167.05907 | 134.8 |
[M]+ | 146.08385 | 130.0 |
[M]- | 146.08495 | 130.0 |
These CCS values represent important analytical parameters that can aid in the identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry.
Related Compounds and Derivatives
Structural Isomers
An important structural isomer of 1-methyl-1H-indol-5-amine is 1-methyl-1H-indol-7-amine (CAS: 102308-54-3), also known as 7-Amino-1-methylindole . This positional isomer shares the same molecular formula (C9H10N2) but differs in the location of the amine group, which is positioned at the 7-position rather than the 5-position of the indole ring . The study of such isomers provides valuable insights into structure-property relationships and the influence of substituent positions on molecular properties.
Derivative Synthesis
While direct synthesis information for 1-methyl-1H-indol-5-amine is limited in the available literature, data exists regarding the synthesis of a structurally related derivative, N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine (CAS: 709649-73-0) . This derivative synthesis provides potential insights into synthetic approaches that might be adapted for 1-methyl-1H-indol-5-amine.
The synthetic pathway for this derivative involves:
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Reaction of 1-methyl-1H-indole-5-carbaldehyde (338 mg, 2.13 mmol) with methylamine (0.80 ml of 33% solution in ethanol, 6.43 mmol) in anhydrous methanol (10 ml) with stirring for 3 hours
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Concentration of the solution to a brown oil and redissolution in anhydrous methanol (10 ml)
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Addition of sodium borohydride (83.0 mg, 2.19 mmol) with overnight stirring at room temperature
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Addition of water (4 ml), concentration, treatment with sodium hydroxide (8 ml, 1N), and extraction with ethyl acetate (3× 20 ml)
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Drying of combined organic layers over MgSO4, filtration, and concentration
This process yields methyl-(1-methyl-1H-indol-5-ylmethyl)-amine (167 mg, 45%) as an orange oil. The spectroscopic data for this derivative includes: 1H NMR (400 MHz, DMSO-d6) δ 7.44 (s, 1H), 7.34 (d, J= 8.0 Hz, 1H), 7.261 (d, J= 3.2 Hz, 1H), 7.11 (d, J=12.0 Hz, 1H), 6.345 (d, J= 4.0 Hz, 1H), 3.75 (s, 3H), 3.70 (s, 2H), 2.25 (s, 3H) .
Specific regulatory information for 1-methyl-1H-indol-5-amine is not detailed in the available sources. For reference, the related isomer 1-methyl-1H-indol-7-amine has an assigned European Community (EC) Number of 827-230-1 and a DSSTox Substance ID of DTXSID001312199 , indicating its registration within certain regulatory frameworks. Similar registration requirements might apply to 1-methyl-1H-indol-5-amine depending on its production volume and intended applications.
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